2-Thiophen-2-yl-4-p-tolyl-4H-chromene
Description
Properties
CAS No. |
330559-05-2 |
|---|---|
Molecular Formula |
C20H16OS |
Molecular Weight |
304.4g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene |
InChI |
InChI=1S/C20H16OS/c1-14-8-10-15(11-9-14)17-13-19(20-7-4-12-22-20)21-18-6-3-2-5-16(17)18/h2-13,17H,1H3 |
InChI Key |
LEVQLYCQAVTQAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Selected 4H-Chromene Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The thiophene group in this compound provides electron-rich characteristics, favoring π-π stacking interactions in biological systems. The trifluoromethyl group in 6-Methoxy-2-trifluoromethyl-4H-chromene-4-thione offers strong electronegativity, which may stabilize metabolic degradation compared to the p-tolyl group.
Bromine substitution (3-Bromo-4-phenyl-2H-chromene ) may increase halogen bonding interactions but could also elevate toxicity risks.
Biological Activity Trends: Anticancer Potential: Sulfonate derivatives of 2-(thiophen-2-yl)-4H-chromene exhibit cytotoxic activities, though specific IC₅₀ values are unreported in the evidence . The p-tolyl group in the target compound may enhance hydrophobicity, favoring uptake in cancer cells. Antioxidant Activity: Thiophene-containing chromenes (e.g., ) demonstrate radical scavenging capabilities, likely due to sulfur’s redox-active nature. The absence of polar groups (e.g., sulfonate) in this compound may reduce water solubility but improve lipid bilayer penetration.
Structure-Activity Relationship (SAR) Insights
- Thiophene vs. Other Heterocycles : Thiophene-containing chromenes (e.g., ) show enhanced antioxidant and cytotoxic activities compared to phenyl-substituted analogs (e.g., ), likely due to sulfur’s electron donation and metabolic stability.
- p-Tolyl Group Impact : The methyl group on the p-tolyl moiety may sterically hinder interactions with certain enzymes, a trade-off for improved pharmacokinetic properties.
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